6-Oxo-ramelteon is a chemical compound derived from ramelteon, which is a synthetic analog of melatonin. As a selective melatonin receptor agonist, 6-Oxo-ramelteon primarily targets the MT1 and MT2 receptors, playing a significant role in regulating sleep-wake cycles. This compound is particularly noteworthy for its potential therapeutic applications in treating insomnia and other circadian rhythm disorders. Its structural similarity to melatonin allows it to mimic the effects of this natural hormone, making it an important subject of study in both pharmacology and biochemistry.
6-Oxo-ramelteon is classified under the category of synthetic organic compounds, specifically as a tricyclic compound. It is identified by the Chemical Abstracts Service registry number 896736-22-4. The compound can be sourced through chemical suppliers specializing in pharmaceutical intermediates and research chemicals, reflecting its utility in scientific research and medicinal chemistry.
The synthesis of 6-Oxo-ramelteon involves a multi-step process that begins with a monocyclic precursor. A notable synthetic route includes the use of various catalysts such as iridium, rhodium, copper, and nickel to construct the tricyclic core. The initial steps typically involve O-vinylation of 3-hydroxyacetophenone followed by vinyl ether annulation through directed C-H bond activation.
In industrial settings, the synthesis is optimized for higher yields and efficiency, often employing acetonitrile as a nucleophilic reagent. Subsequent hydrogenation steps are crucial for integrating multiple processes like debromination, dehydration, olefin reduction, and cyano reduction into a streamlined procedure .
The molecular structure of 6-Oxo-ramelteon can be represented as follows:
The compound's structure has been elucidated using various analytical techniques including mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy. These methods confirm the presence of key functional groups and structural integrity necessary for its biological activity .
6-Oxo-ramelteon is involved in several types of chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its pharmacological properties or to synthesize related compounds for further study.
The mechanism of action for 6-Oxo-ramelteon primarily involves its interaction with melatonin receptors, specifically MT1 and MT2. Upon binding to these receptors located in the suprachiasmatic nucleus of the brain, 6-Oxo-ramelteon mimics the physiological effects of melatonin. This interaction leads to modulation of circadian rhythms and sleep-wake cycles.
Research has indicated that this compound may also influence oxidative stress pathways by interacting with proteins such as nuclear factor erythroid 2-related factor 2 (Nrf2), which plays a role in cellular defense mechanisms against oxidative damage .
Chemical analyses reveal that 6-Oxo-ramelteon exhibits stability under standard laboratory conditions but may show sensitivity to light and moisture, necessitating proper storage conditions .
6-Oxo-ramelteon has diverse applications across several fields:
Additionally, it serves as a reference compound in quality control processes within pharmaceutical development .
Melatonin receptor agonists represent a distinct class of chronobiotic agents that target the suprachiasmatic nucleus (SCN)—the master circadian pacemaker in the mammalian hypothalamus. Unlike conventional GABAergic hypnotics, these compounds selectively activate MT₁ and MT₂ melatonin receptors, which regulate the timing of sleep-wake cycles through inhibition of SCN neuronal activity and phase-shifting of circadian rhythms [2] [3]. The endogenous melatonin system responds to photic cues, with MT₁ receptor activation acutely promoting sleep onset and MT₂ receptor involvement mediating circadian phase adjustments [3] [6]. Synthetic agonists like ramelteon (parent compound of 6-oxo-ramelteon) exhibit 3-16 times greater affinity for human MT₁/MT₂ receptors than natural melatonin, enhancing their potential to correct circadian misalignment [2] [10]. This receptor specificity underpins their investigation in disorders involving circadian disruption, including neurodegenerative conditions where dysregulated melatonin secretion is a documented feature [8].
Table 1: Receptor Binding Profile of Ramelteon vs. Endogenous Melatonin
Target Receptor | Ramelteon Affinity (Kᵢ, nM) | Melatonin Affinity (Kᵢ, nM) | Functional Role |
---|---|---|---|
MT₁ | 14.0 | 41.0 | Sleep initiation, SCN silencing |
MT₂ | 18.8 | 39.6 | Circadian phase regulation |
GABA_A | >10,000 | >10,000 | No significant activity |
Opioid receptors | >10,000 | >10,000 | No significant activity |
5-HT receptors | >10,000 | >10,000 | No significant activity |
Data synthesized from [3] [6] [10]
6-Oxo-ramelteon (chemical name: N-[2-[(8R)-1,6,7,8-tetrahydro-6-oxo-2H-indeno[5,4-b]furan-8-yl]ethyl]propanamide; CAS: 896736-22-4) is a defined oxidative metabolite of ramelteon generated through hepatic cytochrome P450 (CYP) 1A2-mediated oxidation [1] [6] [9]. Its molecular formula is C₁₆H₁₉NO₃ (molecular weight: 273.33 g/mol), featuring a stereospecific (R)-configuration at the 8-position of the indenofuran core—a critical determinant of receptor binding [1] [9]. The structural evolution from ramelteon (C₁₆H₂₁NO₂) involves the introduction of a carbonyl group at the 6-position of the tetrahydroindene ring, converting a methylene group to a ketone [1] [9]. This modification alters electronic distribution and hydrogen-bonding capacity, potentially influencing:
Despite its classification as a metabolite, 6-oxo-ramelteon retains weak agonist activity at melatonin receptors and has been identified as a reference standard in pharmacological studies assessing ramelteon’s metabolic fate and activity [1] [9].
The study of 6-oxo-ramelteon extends beyond metabolic pharmacology into two emerging research domains:
Circadian Phase Resynchronization:Preclinical and clinical evidence indicates that ramelteon facilitates circadian realignment following phase displacement. In a pivotal human study, repeated ramelteon administration (1–4 mg/day) significantly advanced dim-light melatonin offset (DLMoff) by 80–90 minutes after a 5-hour sleep-wake phase advance, demonstrating its chronobiotic efficacy [4]. As a metabolite, 6-oxo-ramelteon’s contribution to this effect requires elucidation, particularly given evidence that some phase-shifting effects persist beyond ramelteon’s short plasma half-life (~1–2.6 hours) [4] [6]. Investigations using selective MT₂ knockout models could determine whether 6-oxo-ramelteon modulates phase-resetting pathways independently.
Neurodegenerative Disease Mechanisms:Circadian disruption is a hallmark of vascular dementia and Alzheimer’s disease, characterized by attenuated melatonin rhythms, altered clock gene expression (e.g., BMAL1, PER2), and elevated oxidative stress in the SCN [8]. The potential neuroprotective role of melatoninergic agents stems from:
Table 2: Key Research Findings on Ramelteon and Implications for 6-Oxo-ramelteon
Research Domain | Key Finding | Relevance to 6-Oxo-ramelteon |
---|---|---|
Circadian Phase-Shifting | 4 mg ramelteon advanced DLMoff by 90.5 min vs. 7.1 min for placebo (p=0.001) [4] | Suggests metabolites may contribute to sustained chronobiotic effects |
Neurovascular Coupling | Vascular dementia involves SCN dysfunction, oxidative stress, and BP dysregulation [8] | Supports exploration of melatonin agonists/ metabolites in cerebrovascular protection |
Metabolic Stability | 6-Oxo-ramelteon is a terminal metabolite with reduced CYP susceptibility [6] [9] | May permit accumulation in peripheral tissues with potential peripheral circadian activity |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: